
(3-Methoxy-2-methylpropyl)benzene
描述
(3-Methoxy-2-methylpropyl)benzene, commonly known as p-cymene, is a naturally occurring aromatic hydrocarbon. It is found in various essential oils, including cumin, thyme, and oregano. P-cymene has gained significant attention in recent years due to its various applications in the field of scientific research.
作用机制
The mechanism of action of p-cymene is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of bacterial enzymes, the modulation of inflammatory cytokines, and the scavenging of free radicals. P-cymene has also been found to interact with various cellular targets, including ion channels, receptors, and enzymes.
Biochemical and Physiological Effects
P-cymene has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-1β and tumor necrosis factor-α. P-cymene has also been found to increase the levels of antioxidant enzymes, including superoxide dismutase and catalase. Moreover, p-cymene has been shown to reduce the levels of lipid peroxidation, a marker of oxidative stress.
实验室实验的优点和局限性
P-cymene has several advantages for lab experiments. It is readily available, easy to synthesize, and relatively inexpensive. P-cymene is also stable and has a long shelf life, making it suitable for long-term experiments. However, p-cymene has some limitations for lab experiments. It has a strong odor, which may interfere with some assays. Moreover, p-cymene may exhibit different effects depending on the concentration and duration of exposure, which may complicate the interpretation of results.
未来方向
P-cymene has several potential future directions for scientific research. It may be further studied for its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Moreover, p-cymene may be investigated for its potential applications in the food industry as a natural preservative. Further studies may also be conducted to elucidate the mechanism of action of p-cymene and to identify its cellular targets. Additionally, p-cymene may be explored for its potential applications in drug delivery systems and as a template for the synthesis of novel compounds.
Conclusion
In conclusion, p-cymene is a naturally occurring aromatic hydrocarbon with various applications in the field of scientific research. It possesses antimicrobial, anti-inflammatory, antioxidant, and anticancer properties and has been shown to exert various biochemical and physiological effects. P-cymene may have potential applications in the food industry, drug delivery systems, and as a template for the synthesis of novel compounds. Further studies are needed to elucidate the mechanism of action of p-cymene and to identify its cellular targets.
科学研究应用
P-cymene has been extensively studied for its various applications in the field of scientific research. It has been found to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. P-cymene has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation and oxidative stress in various animal models. Moreover, p-cymene has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
CAS 编号 |
120811-92-9 |
|---|---|
产品名称 |
(3-Methoxy-2-methylpropyl)benzene |
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC 名称 |
(3-methoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI 键 |
YRELUSXNOZNOQI-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)COC |
规范 SMILES |
CC(CC1=CC=CC=C1)COC |
其他 CAS 编号 |
120811-92-9 |
同义词 |
Benzene,(3-methoxy-2-methylpropyl)- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

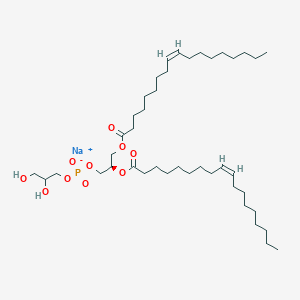
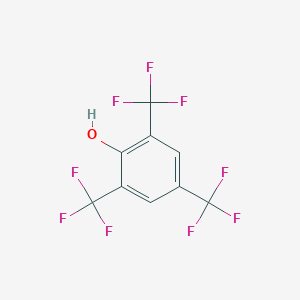

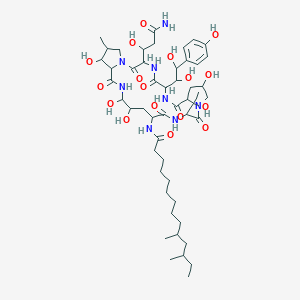
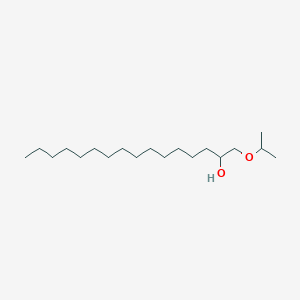
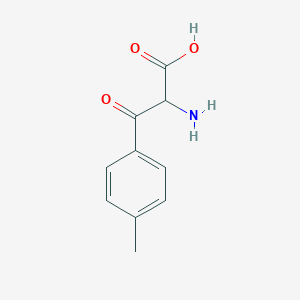
![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

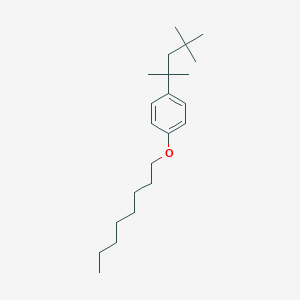
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)
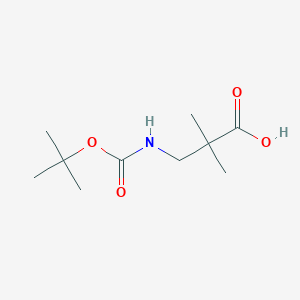

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)
